molecular formula C13H14O2 B13790257 (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one

(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one

Cat. No.: B13790257
M. Wt: 202.25 g/mol
InChI Key: SNQGUUAIGCZPGG-VIFPVBQESA-N
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Description

(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one is a chiral organic compound with a unique structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one typically involves several steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-6-hydroxy-3-methylnaphthalen-1(2H)-one
  • 3,4-Dihydro-6-hydroxy-3-ethylnaphthalen-1(2H)-one
  • 3,4-Dihydro-6-hydroxy-3-propylnaphthalen-1(2H)-one

Uniqueness

(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one is unique due to its chiral nature and the presence of the isopropenyl group, which can influence its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(3S)-6-hydroxy-3-prop-1-en-2-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H14O2/c1-8(2)9-5-10-6-11(14)3-4-12(10)13(15)7-9/h3-4,6,9,14H,1,5,7H2,2H3/t9-/m0/s1

InChI Key

SNQGUUAIGCZPGG-VIFPVBQESA-N

Isomeric SMILES

CC(=C)[C@H]1CC2=C(C=CC(=C2)O)C(=O)C1

Canonical SMILES

CC(=C)C1CC2=C(C=CC(=C2)O)C(=O)C1

Origin of Product

United States

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